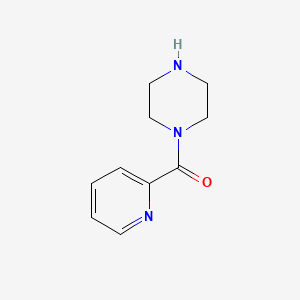

1-(Pyridin-2-ylcarbonyl)pipérazine

Vue d'ensemble

Description

1-(Pyridin-2-ylcarbonyl)piperazine (1-PCP) is an organic compound belonging to the heterocyclic piperazine family. It is composed of a pyridine ring and a piperazine ring connected through a carbonyl group. 1-PCP is a versatile and important organic compound due to its wide range of applications in organic synthesis, its ability to function as a ligand, and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthèse des dérivés de la pipérazine

La pipérazine et ses dérivés présentent un large éventail d'activités biologiques et pharmaceutiques . La synthèse des dérivés de la pipérazine comprend des méthodes telles que la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium, la réaction d'Ugi, l'ouverture de cycle des aziridines sous l'action de N-nucléophiles et la cycloaddition intermoléculaire d'alcynes portant un groupe amino .

Polymères antimicrobiens

Les polymères antimicrobiens à base de pipérazine constituent un domaine de recherche prometteur . Ces polymères présentent une activité antimicrobienne significative contre des agents pathogènes tels que E. coli et S. aureus . Le mécanisme d'action implique le ciblage de la membrane cytoplasmique des bactéries, entraînant la fuite de composants intercellulaires conduisant à la mort cellulaire .

Découverte de médicaments

La molécule de pipérazine a été classée comme un motif structurel privilégié dans la découverte de médicaments . Il s'agit d'un composé hétérocyclique à six chaînons de formule chimique C4H10N2 et contenant

Mécanisme D'action

Target of Action

1-(Pyridin-2-ylcarbonyl)piperazine is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists . .

Mode of Action

Piperazine derivatives are generally known to interact with their targets, causing various changes in the biological system .

Biochemical Pathways

It’s worth noting that piperazine derivatives can have a wide range of biological activities .

Result of Action

Some piperazine derivatives have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Safety and Hazards

Safety data sheets indicate that “1-(Pyridin-2-ylcarbonyl)piperazine” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(Pyridin-2-ylcarbonyl)piperazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity by either inhibition or activation. The nature of these interactions often involves the binding of 1-(Pyridin-2-ylcarbonyl)piperazine to the active site of the enzyme, thereby altering its conformation and activity .

Cellular Effects

The effects of 1-(Pyridin-2-ylcarbonyl)piperazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-(Pyridin-2-ylcarbonyl)piperazine has been shown to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-(Pyridin-2-ylcarbonyl)piperazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of a protease by binding to its active site, preventing substrate access. Conversely, it can activate certain enzymes by inducing a conformational change that enhances their catalytic activity. These interactions often lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of 1-(Pyridin-2-ylcarbonyl)piperazine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Pyridin-2-ylcarbonyl)piperazine remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific enzymes .

Dosage Effects in Animal Models

In animal models, the effects of 1-(Pyridin-2-ylcarbonyl)piperazine vary with different dosages. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 1-(Pyridin-2-ylcarbonyl)piperazine can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

1-(Pyridin-2-ylcarbonyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit or activate enzymes involved in the glycolytic pathway, thereby affecting the levels of key metabolites. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 1-(Pyridin-2-ylcarbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, depending on its interactions with intracellular proteins. These interactions can influence its accumulation and localization, thereby affecting its activity and function .

Subcellular Localization

1-(Pyridin-2-ylcarbonyl)piperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Propriétés

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULDWWUGMGLWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960261 | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39639-98-0 | |

| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)